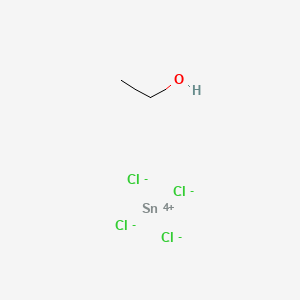

Ethanol;tin(4+);tetrachloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethanol;tin(4+);tetrachloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.4ClH.Sn/c1-2-3;;;;;/h3H,2H2,1H3;4*1H;/q;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJXTUJZRLNIRB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl4OSn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Controlling Hydrolysis and Condensation Rates:as Discussed Previously, Ethanol Competes with Water in Reacting with the Tin Precursor Through Ethanolysis. This Formation of More Stable Tin Ethoxide Intermediates Slows Down the Overall Rate of Hydrolysis and Subsequent Condensation Reactions.iaea.orgthis Moderation is Key to the Gel Part of the Sol Gel Process, Allowing for the Gradual Formation of a Three Dimensional Network of Tin Oxygen Tin Sn O Sn Bonds. the General Condensation Reactions Can Be Summarized As:

-Sn-OH + HO-Sn- → -Sn-O-Sn- + H₂O (water condensation) -Sn-OC₂H₅ + HO-Sn- → -Sn-O-Sn- + C₂H₅OH (alcohol condensation)

Facilitating Gelation and Drying:the Physical Properties of Ethanol, Such As Its Lower Surface Tension Compared to Water, Are Advantageous During the Drying Stage of the Gel. Using Ethanol Can Reduce the Capillary Stress That Causes the Gel Network to Collapse, Thus Helping to Preserve the Porous Structure of the Aerogel or Xerogel.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For the tin(IV) chloride-ethanol system, DFT calculations are employed to predict the stable geometries of the resulting adducts. The interaction of SnCl₄, a strong Lewis acid, with ethanol, a Lewis base, is expected to form coordination complexes, most commonly the hexacoordinate species cis- and trans-[SnCl₄(EtOH)₂].

Table 1: Representative Theoretical Geometric Parameters for Tin(IV) Chloride-Ligand Adducts

| Parameter | Typical Calculated Value Range (Å/°) | Significance |

|---|---|---|

| Sn-O Bond Length | 2.10 - 2.40 | Indicates the strength of the Lewis acid-base interaction. |

| Sn-Cl Bond Length | 2.35 - 2.45 | Changes upon coordination, reflecting electronic redistribution. |

| O-Sn-O Angle | ~90° (cis), ~180° (trans) | Defines the isomeric form of the complex. |

| Cl-Sn-Cl Angle | Varies from tetrahedral | Distortion from the geometry of free SnCl₄ upon adduct formation. |

Note: The values in this table are representative and based on DFT studies of similar SnCl₄ adducts. Specific values for the ethanol adduct require dedicated computational studies.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of the tin(IV) chloride-ethanol adducts are critical to understanding their reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity.

Upon formation of the [SnCl₄(EtOH)₂] complex, the HOMO is typically localized on the ethanol ligands and the chloride atoms, while the LUMO is primarily centered on the tin atom, reflecting its Lewis acidic character. DFT calculations can provide precise energies and visualizations of these orbitals. A smaller HOMO-LUMO gap in the complex compared to the individual reactants would suggest a more reactive species.

Table 2: Conceptual Frontier Molecular Orbital Analysis

| Molecular Species | Predominant HOMO Character | Predominant LUMO Character | Expected HOMO-LUMO Gap |

|---|---|---|---|

| Ethanol (EtOH) | Oxygen lone pairs | C-O σ* | Large |

| Tin(IV) Chloride (SnCl₄) | Chlorine lone pairs | Sn-Cl σ* | Large |

| [SnCl₄(EtOH)₂] | Ethanol oxygen and chlorine lone pairs | Sn-centered orbitals | Smaller than reactants |

Note: This table presents a qualitative prediction. Quantitative HOMO and LUMO energies and the precise energy gap for the SnCl₄-ethanol adduct would be determined through specific DFT calculations.

Quantitative Assessment of Interaction Energies and Bonding Characteristics

To quantify the strength and nature of the interaction between tin(IV) chloride and ethanol, energy decomposition analysis (EDA) is a valuable computational tool. EDA methods partition the total interaction energy into physically meaningful components, such as electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent character).

The interaction between the electron-deficient tin center and the electron-rich oxygen atom of ethanol is expected to have a significant electrostatic component. However, the formation of a coordinate covalent bond also introduces a substantial orbital interaction contribution. EDA can reveal the relative importance of these components, providing a detailed picture of the bonding. While detailed EDA results for the SnCl₄-ethanol system are not prevalent in the literature, the methodology has been widely applied to understand Lewis acid-base adducts. The synthesis of tin ethoxide from tin tetrachloride and ethanol suggests a strong interaction leading to chemical transformation. iaea.org

Molecular Dynamics Simulations for Solution Phase Behavior and Reactivity

While gas-phase DFT calculations provide fundamental insights, the behavior of the tin(IV) chloride-ethanol system in a condensed phase is often of greater practical relevance. Molecular dynamics (MD) simulations can model the dynamic behavior of these species in solution. By simulating the movement of atoms over time, MD can provide information on solvation structures, diffusion, and the local environment around the [SnCl₄(EtOH)₂] complex.

In an ethanol solvent, MD simulations could reveal the nature of the solvation shell around the complex, including the number of solvent molecules, their orientation, and the role of hydrogen bonding. Ab initio molecular dynamics (AIMD), which uses electronic structure calculations (like DFT) to determine the forces between atoms at each time step, can provide a particularly accurate description of the system's evolution, including bond-breaking and bond-forming events. Such simulations could elucidate the stability of the complex in solution and the potential for ligand exchange with solvent molecules. henkelmanlab.org

Theoretical Probing of Reaction Mechanisms and Transition States

Beyond the structure of the stable adduct, computational chemistry can be used to explore the reaction pathways involving tin(IV) chloride and ethanol. For example, the formation of tin alkoxides from the reaction of SnCl₄ with alcohols is a known process. researchgate.net Theoretical calculations can elucidate the mechanism of such reactions by identifying the transition states that connect reactants, intermediates, and products.

By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined. This provides crucial information about the reaction kinetics. For the reaction of [SnCl₄(EtOH)₂] to form a tin ethoxide, a plausible mechanism might involve the deprotonation of a coordinated ethanol molecule, either by a solvent molecule or another ethanol ligand. Computational studies can map out the potential energy surface for such processes, identifying the most favorable reaction pathway.

Catalytic Applications of Ethanolic Tin Iv Chloride Systems in Organic Synthesis

Lewis Acid Catalysis in Esterification and Transesterification Reactions

Ethanolic tin(IV) chloride is an effective Lewis acid catalyst for both esterification and transesterification reactions. researchgate.net As a Lewis acid, the tin(IV) center can accept an electron pair, allowing it to activate substrates. rsc.org This catalytic activity is particularly useful in synthesizing esters from carboxylic acids and alcohols. Tin-based Lewis acids are often considered milder than Brønsted acids and can be highly effective even in the presence of free fatty acids (FFAs), making them suitable for processing low-cost feedstocks for biodiesel production. rsc.orgmdpi.commdpi.com

Mechanism of Substrate Activation through Carbonyl Oxygen Coordination

The catalytic mechanism for esterification and transesterification by tin(IV) chloride begins with the coordination of the tin center to the carbonyl oxygen of the carboxylic acid or ester. rsc.orgnih.gov This interaction is a classic example of Lewis acid catalysis. reaxis.com By drawing electron density away from the carbonyl group, the tin(IV) chloride increases the polarization of the C=O bond. rsc.org

This polarization enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. nih.govsemanticscholar.org The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a proton transfer and the elimination of a water molecule (in esterification) or an alcohol molecule (in transesterification) occur, leading to the formation of the new ester product. The tin(IV) chloride catalyst is then regenerated and can participate in another catalytic cycle.

Applications in Fatty Acid Alkyl Ester (FAAE) Synthesis

Tin(IV) chloride and related tin compounds have been extensively studied as catalysts for the production of Fatty Acid Alkyl Esters (FAAEs), the primary components of biodiesel. nih.gov These catalysts are effective in the esterification of free fatty acids (FFAs) often found in low-cost feedstocks like non-edible vegetable oils and animal fats. mdpi.commdpi.comresearchgate.net The use of acid catalysts like tin chloride is advantageous as they can simultaneously catalyze both the esterification of FFAs and the transesterification of triglycerides. mdpi.com

Kinetic studies on the esterification of oleic acid with ethanol (B145695) using tin(II) chloride, a related Lewis acid, have shown the reaction to be first-order with respect to both the fatty acid and the catalyst concentration. mdpi.comresearchgate.net The efficiency of tin chloride catalysts is comparable to that of conventional mineral acids like sulfuric acid, but with the added benefits of being less corrosive and potentially easier to handle. mdpi.com

Below is a table summarizing the performance of tin chloride catalysts in FAAE synthesis under various conditions, as reported in the literature.

| Catalyst | Fatty Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |

| SnCl₂·2H₂O | Oleic Acid | Ethanol | 120:1 | 78 | 12 | 87 | semanticscholar.org |

| SnCl₂ | Oleic Acid | Ethanol | 12:1 | 78 | 12 | ~95 | mdpi.com |

| SnCl₂ | Benzoic Acid | Propanol | 10 mol% catalyst | 100 | 20 | 95 | researchgate.net |

| SnCl₂ | Soybean Oil with high oleic acid | Methanol (B129727) | 6:1 | 60 | 4 | >90 | mdpi.com |

Role in Polyester and Polyurethane Production

Tin salts, including stannic (tin(IV)) chloride, serve as highly effective catalysts in the formation of polyesters. google.com The catalytic action facilitates the esterification reaction between polyols and polycarboxylic acids. This process is characterized by rapid reaction times ("fast cooks") and results in polyesters with desirable properties such as good color and stability. google.com A key advantage of using tin catalysts is their ability to smoothly and quickly drive the esterification to very low acid values, which is crucial for producing high-quality polymers. google.com

These polyesters are critical intermediates in the production of polyurethanes. They are reacted with diisocyanates, such as toluene (B28343) diisocyanate, to form polyurethane products. google.com When the reaction is conducted in the presence of water, it leads to the formation of polyurethane foams. If water is omitted, the process yields non-foamed polyurethane resins suitable for applications like coatings. google.com The catalytic amounts of tin halides used in these processes are generally non-corrosive to standard metal reaction apparatus. google.com

Promotion of Carbon-Carbon Bond Forming Reactions

In addition to its role in esterification, tin(IV) chloride is a versatile Lewis acid catalyst that promotes a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Friedel-Crafts Reactions (Alkylation, Acylation, Cyclization)

Tin(IV) chloride is widely employed as a Lewis acid catalyst in Friedel-Crafts reactions. wikipedia.org It activates substrates for electrophilic aromatic substitution. In Friedel-Crafts acylation, for instance, SnCl₄ is used to promote the reaction between an aromatic compound and an acylating agent. A notable example is the acetylation of thiophene (B33073) to produce 2-acetylthiophene. wikipedia.org Similarly, tin(IV) chloride is an effective catalyst for nitration reactions. wikipedia.org Its function as a precursor in the synthesis of organotin compounds, which are themselves catalysts, further extends its utility in organic synthesis. wikipedia.org

Enantioselective and Diastereoselective Allylboration and Crotylboration of Carbonyls

A sophisticated application of tin(IV) chloride is in stereoselective synthesis. In combination with C2-symmetric chiral diols, SnCl₄ forms a powerful catalyst system for the enantioselective and diastereoselective allylboration and crotylboration of aldehydes. nih.govacs.org This method, which operates on the principle of Lewis acid-assisted Brønsted acidity (LBA), allows for the highly controlled formation of chiral homoallylic alcohols. nih.gov

The SnCl₄•chiral diol complex activates allylboronic acid pinacol (B44631) esters for reaction with aldehydes, leading to products with high levels of asymmetric induction. nih.govacs.org This catalytic system has been optimized to produce homoallylic alcohols from various aldehydes in excellent yields and with high enantiomeric and diastereomeric ratios. nih.gov The success of this system relies on suppressing the competing racemic reaction pathway that can be catalyzed by free SnCl₄. This is often achieved by using a slight excess of the chiral diol relative to the tin(IV) chloride. nih.govacs.org

The table below presents selected results from the SnCl₄-catalyzed enantioselective allylboration of aldehydes.

| Aldehyde | Diol/SnCl₄ Ratio | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |

| Cyclohexanecarboxaldehyde | 1.3:1.0 | 95 | 98:2 | N/A | acs.org |

| 3-Phenylpropanal | 1.3:1.0 | 94 | 97:3 | N/A | acs.org |

| Benzaldehyde (with crotylboronate) | Not specified | 91 | 96:4 | >95:5 | nih.gov |

| Dodecanal | Not specified | 95 | 98:2 | N/A | nih.gov |

Cycloaddition Reactions (e.g., with Cyclobutanones and Allylsilanes)

Tin(IV) chloride (SnCl4) serves as a potent Lewis acid catalyst in formal [4+2] cycloaddition reactions. A notable example is the reaction between 3-ethoxycyclobutanones and various allyltrialkylsilanes. nih.gov This process, catalyzed by tin(IV) chloride, yields 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones. nih.gov The reaction demonstrates the ability of the SnCl4 system to facilitate complex carbon-carbon bond formation.

Interestingly, the choice of the silane (B1218182) substituent can alter the reaction pathway. When allyl-tert-butyldiphenylsilane is used, the reaction proceeds through a different mechanism involving a 1,5-hydride transfer, which results in the formation of 2-[3-(tert-butyldiphenylsilyl)propyl]-6-methyltetrahydro-4-pyrones instead of the expected cyclohexanone (B45756) derivative. nih.gov This highlights the nuanced control that substrate structure can exert on the outcome of SnCl4-catalyzed reactions.

| Reactant 1 | Reactant 2 | Catalyst | Primary Product | Ref. |

| 3-Ethoxycyclobutanone | Allyltrialkylsilane | SnCl4 | 3-Ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-one | nih.gov |

| 3-Ethoxycyclobutanone | Allyl-tert-butyldiphenylsilane | SnCl4 | 2-[3-(tert-Butyldiphenylsilyl)propyl]-6-methyltetrahydro-4-pyrone | nih.gov |

Catalysis of Aldol (B89426) and Michael Addition Reactions

The catalytic utility of tin(IV) chloride extends to aldol-type addition reactions, which are fundamental for constructing larger molecules. SnCl4-mediated reactions can involve a sequential process that includes an aldol-type reaction as a key step. researchgate.net For instance, the reaction of cyclopropyl (B3062369) alkyl ketones with alpha-ketoesters proceeds through a sequence involving nucleophilic ring-opening, an aldol-type reaction, and cyclic transesterification, all mediated by the Lewis acid. researchgate.net Furthermore, SnCl4 is known to enable aldol additions with chelation-control when enol silanes react with chiral α- and β-alkoxy aldehydes. researchgate.net

While tin(IV) chloride is a versatile Lewis acid for promoting nucleophilic additions to carbonyls, its specific application in catalyzing Michael addition reactions is less prominently documented in scientific literature compared to other transformations.

Rearrangement and Functional Group Transformations

Stereoselective Rearrangement of 2,3-Epoxy Alcohol Derivatives

Tin(IV) chloride is a highly effective promoter for the stereoselective rearrangement of 2,3-epoxy alcohol derivatives. researchgate.net This transformation, a type of semipinacol rearrangement, is remarkable for its high degree of stereochemical control, which is dictated by the nature of the protecting group on the primary alcohol. researchgate.netnih.gov By simply changing the protecting group on a single 2,3-epoxy alcohol isomer, one can selectively generate two different types of carbonyl compounds. nih.gov This method provides a powerful tool for creating acyclic and cyclic quaternary carbon centers in an optically active form from a single starting material. nih.gov The reaction proceeds in a regio- and stereo-controlled manner, showcasing the influence of the Lewis acid in directing the migration of specific groups. researchgate.net

| Starting Material | Protecting Group (PG) on Alcohol | Catalyst | Outcome | Ref. |

| 2,2,3,3-Tetrasubstituted 2,3-epoxy-1-alcohol | Varies (e.g., Silyl vs. Acyl) | SnCl4 | Selective formation of two distinct rearranged carbonyl products | researchgate.netnih.gov |

| Optically active 2,3-epoxy alcohol | Varies | SnCl4 | Formation of two distinct types of chiral quaternary carbon centers | nih.gov |

Selective Deprotection Reactions (e.g., Detetrahydropyranylation, Demethoxymethylation)

The tin(IV) chloride system is a highly efficient catalyst for the deprotection of hydroxyl groups, particularly for the cleavage of tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers from phenolic substrates. rsc.orgresearchgate.net This method is distinguished by its mild reaction conditions and remarkable speed. rsc.org The deprotection is typically carried out at 0°C and is often complete within 2-3 minutes, affording the corresponding phenols in excellent yields, frequently between 90-98%. rsc.orgsemanticscholar.org A significant advantage of this protocol is its high chemoselectivity, as other functional groups present in the molecule are generally well-tolerated under these conditions. rsc.orgresearchgate.net

| Substrate | Protecting Group | Catalyst | Conditions | Yield | Time | Ref. |

| Phenolic THP Ether | THP | SnCl4 | CH2Cl2, 0°C | 90-98% | 2-3 min | rsc.orgrsc.org |

| Phenolic MOM Ether | MOM | SnCl4 | CH2Cl2, 0°C | 90-98% | 2-3 min | rsc.orgrsc.org |

| Chalcone Epoxide with THP Ether | THP | SnCl4 | CH2Cl2, 0°C | 76-98% | 2-3 min | researchgate.netsemanticscholar.org |

| Chalcone Epoxide with MOM Ether | MOM | SnCl4 | CH2Cl2, 0°C | 76-98% | 2-3 min | researchgate.netsemanticscholar.org |

Hydration of Alkynes to Ketones

The hydration of alkynes to form carbonyl compounds is a cornerstone reaction in organic synthesis, typically yielding ketones from terminal alkynes in accordance with Markovnikov's rule. chemistrysteps.com This transformation is most commonly achieved using strong acids, often with a mercury(II) salt like mercuric sulfate (B86663) (HgSO4) as a co-catalyst to facilitate the nucleophilic attack of water. chemistrysteps.comlibretexts.org The reaction proceeds through the formation of an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form. libretexts.org While tin(IV) chloride is a powerful Lewis acid capable of activating unsaturated systems, its use as a direct, primary catalyst for the hydration of simple alkynes to ketones is not a widely reported application in the surveyed scientific literature. Other transition metals, such as gold and platinum, have also been developed as effective catalysts for this transformation. organic-chemistry.org

Ethenylation of Hydroxylated Heteroarenes

Tin(IV) chloride, when used in conjunction with a strong base like butyllithium (B86547) (BuLi), effectively catalyzes the ethenylation of phenols. nih.govdatapdf.com This reaction introduces a vinyl group onto the aromatic ring, specifically at the ortho-position relative to the hydroxyl group. datapdf.com The process involves the reaction of a phenol (B47542) with a silylethyne in the presence of the SnCl4-BuLi reagent system. datapdf.comfigshare.com The reaction demonstrates good catalytic turnover, with turnover numbers (TONs) reaching 8 to 9 for ortho-substituted phenols, indicating a reasonably efficient catalytic cycle. nih.gov

Isomerization and Dehydration Processes

The ethanolic tin(IV) chloride system serves as a versatile catalyst in the isomerization and subsequent dehydration of carbohydrates, facilitating their conversion into valuable furanic compounds. This catalytic system demonstrates effectiveness in transforming both hexoses and pentoses into their corresponding furan (B31954) derivatives, which are considered key platform molecules in the sustainable production of chemicals and biofuels.

Conversion of Carbohydrates to Furanic Compounds

Tin(IV) chloride, a Lewis acid, plays a crucial role in the isomerization of aldoses to ketoses, a key step in the pathway to furanic compounds. In an ethanolic medium, the catalytic process is particularly effective for the conversion of glucose to 5-ethoxymethylfurfural (5-EMF), a stable derivative of 5-hydroxymethylfurfural (B1680220) (HMF). The presence of ethanol not only acts as a solvent but also participates in the reaction, capping the reactive hydroxyl group of HMF to form the more stable ether, 5-EMF.

Research has shown that the combination of tin(IV) chloride with other additives in ethanol can significantly influence the yield of furanic compounds. For instance, in a study investigating the conversion of glucose in ethanol with various metal chlorides and an ionic liquid additive, tin(IV) chloride demonstrated notable efficiency. Under specific reaction conditions (130 °C for 30 minutes), the SnCl4-catalyzed system yielded 5.5% of 5-HMF and a significantly higher yield of 24.2% for 5-EMF. mdpi.com This highlights the dual catalytic function of the system in promoting both the dehydration of the carbohydrate and the subsequent etherification in the alcoholic solvent.

The conversion of pentoses, such as xylose, to furfural (B47365) is another important application of this catalytic system. While much of the research has focused on aqueous or ionic liquid systems, the principles of Lewis acid catalysis by tin(IV) chloride are transferable to ethanolic media. The isomerization of xylose to xylulose, facilitated by SnCl4, is the initial and rate-determining step, followed by dehydration to furfural. Studies have shown that SnCl4 is a highly selective catalyst for this transformation. researchgate.netnih.gov In aqueous solutions, SnCl4-promoted isomerization and dehydration of xylose at 140°C resulted in a conversion of 55% with a furfural selectivity of up to 58% after 2 hours. nih.gov The use of an alcoholic solvent like ethanol would similarly lead to the formation of furfural.

The table below summarizes the research findings on the conversion of carbohydrates to furanic compounds using tin(IV) chloride-based catalytic systems.

| Carbohydrate | Catalyst System | Solvent | Temperature (°C) | Time (min) | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Glucose | SnCl₄ / Ionic Liquid | Ethanol | 130 | 30 | 5-Hydroxymethylfurfural (5-HMF) | 5.5 | mdpi.com |

| Glucose | SnCl₄ / Ionic Liquid | Ethanol | 130 | 30 | 5-Ethoxymethylfurfural (5-EMF) | 24.2 | mdpi.com |

| Xylose | SnCl₄ | Water | 140 | 120 | Furfural | 58 (Selectivity) | nih.gov |

Selective Nitration of Aromatic Compounds

Applications of Tin Iv Chloride Ethanol Systems in Advanced Materials Science

Precursors for Tin(IV) Oxide (SnO₂) Nanomaterials and Thin Films

The combination of tin(IV) chloride and ethanol (B145695) serves as a versatile and widely utilized precursor system for the synthesis of tin(IV) oxide (SnO₂) nanomaterials and thin films. This system is foundational in various advanced material fabrication processes due to its cost-effectiveness, straightforward chemistry, and the ability to control the properties of the final SnO₂ product. The ethanol acts as a solvent for the tin(IV) chloride and also participates in the hydrolysis and condensation reactions that lead to the formation of SnO₂. The general process involves the hydrolysis of SnCl₄, often initiated by water present in the ethanol or added to the solution, followed by polycondensation to form a sol of hydrated tin oxide species, which can then be converted into crystalline SnO₂ through heat treatment.

Sol-Gel Synthesis of SnO₂ Nanoparticles for Gas Sensing Applications

The sol-gel method is a prominent technique for producing high-purity, homogeneous SnO₂ nanoparticles at relatively low temperatures. researchplateau.com In this process, a solution of tin(IV) chloride (SnCl₄) in ethanol undergoes hydrolysis and condensation to form a gel, which is then dried and calcined to yield nanocrystalline SnO₂ powder. researchplateau.com The properties of the resulting nanoparticles, such as crystallite size and surface area, are crucial for their performance in gas sensing applications and can be controlled by adjusting synthesis parameters like the solvent used and calcination temperature. semanticscholar.orgscialert.net

For instance, studies have shown that the choice of solvent (e.g., methanol (B129727), ethanol, water) directly influences the crystal size of the SnO₂ nanoparticles. semanticscholar.org SnO₂ nanoparticles synthesized via the sol-gel route exhibit a tetragonal rutile structure. researchplateau.comsemanticscholar.org The optical bandgap of these nanoparticles can be determined using UV-Vis spectroscopy, with reported values around 3.78 eV. researchplateau.com The high surface-area-to-volume ratio of these nanomaterials makes them highly sensitive to the adsorption of gas molecules, leading to changes in their electrical resistance, which is the fundamental principle of their use in gas sensors. mdpi.commdpi.com Research has demonstrated the sensitivity of these sol-gel derived SnO₂ nanoparticles to various gases, including ethanol (EtOH), hydrogen (H₂), and carbon monoxide (CO). mdpi.com

Table 1: Effect of Solvent on SnO₂ Nanoparticle Crystal Size

This table illustrates how the choice of solvent in the sol-gel synthesis impacts the resulting crystal size of SnO₂ nanoparticles after calcination.

| Solvent | Precursor | Calcination Temperature (°C) | Resulting Crystal Size (nm) |

| Methanol | SnCl₄·5H₂O | 400 | 3.9 |

| Ethanol | SnCl₄·5H₂O | 400 | 4.5 |

| Water | SnCl₄·5H₂O | 400 | 5.0 |

Fabrication of SnO₂ Electron Transport Layers in Perovskite Solar Cells

Tin(IV) oxide is an excellent material for electron transport layers (ETLs) in perovskite solar cells (PSCs) due to its wide bandgap, high electron mobility, and good chemical stability. chula.ac.th A common method for fabricating SnO₂ ETLs involves depositing a solution of tin(IV) chloride in a solvent like ethanol onto a substrate, followed by thermal annealing. chula.ac.thresearchgate.net This process facilitates the hydrolysis of SnCl₄ to form a uniform, thin film of SnO₂.

The properties of the SnO₂ film and the subsequent performance of the solar cell can be finely tuned by optimizing the preparation conditions, such as the precursor concentration and the ratio of water to the ethanol solution. researchgate.net For example, a method utilizing anhydrous SnCl₄ as the tin precursor, ethanol as the solvent, and water as the oxidant has been explored to prepare the SnO₂ ETL. researchgate.net Through optimization of this process, a power conversion efficiency (PCE) of up to 17.38% has been achieved in planar perovskite solar cells. researchgate.net Other studies have focused on room-temperature synthesis of SnO₂ nanoparticles for ETLs, which is particularly advantageous for producing flexible solar cells. rsc.org

The use of a bilayer ETL, combining a layer of titanium dioxide (TiO₂) with a spin-coated SnO₂ layer, has also been shown to enhance device performance by producing larger perovskite grain sizes, higher current density, and reduced hysteresis, achieving efficiencies of 17.64%. mdpi.com

Table 2: Performance of Perovskite Solar Cells with SnO₂ ETLs from SnCl₄-Ethanol Precursors

This table summarizes the performance metrics of perovskite solar cells employing SnO₂ electron transport layers fabricated from tin(IV) chloride and ethanol-based solutions.

| Precursor System | Fabrication Method | Annealing Temperature (°C) | Power Conversion Efficiency (PCE) (%) |

| Anhydrous SnCl₄ in ethanol/water | Spin-coating | Not specified | 17.38 |

| SnCl₄·5H₂O in ethanol | Spin-coating | 200 | Not specified |

| SnO₂ nanoparticles (from SnCl₄) | Not specified | Room Temperature + UV-Ozone | 19.22 |

| TiO₂/SnO₂ (from SnCl₄) Bilayer | Spin-coating (for SnO₂) | Not specified | 17.64 |

Development of Doped Tin Oxide Materials with Tailored Properties

The electrical and optical properties of tin oxide can be significantly altered by introducing dopant elements into its crystal lattice. The tin(IV) chloride-ethanol system provides a convenient route for preparing doped SnO₂ materials, as salts of the dopant material can often be co-dissolved in the precursor solution. This approach has been used to create transparent conducting oxides (TCOs) with tailored characteristics for various electronic and optoelectronic applications.

A prime example is the synthesis of indium tin oxide (ITO), a widely used TCO. ITO thin films can be prepared using a sol-gel dip-coating process from an ethanol solution containing indium(III) chloride (InCl₃) and tin(IV) chloride (SnCl₄). researchgate.net The ratio of tin to indium in the solution determines the doping concentration and, consequently, the electrical resistivity and optical transparency of the final film. After deposition, the films are annealed to achieve the desired crystalline structure and properties. This method has produced ITO films with low resistivity and high carrier mobility. researchgate.net

Similarly, tin(IV) oxide has been doped with other elements like tungsten (W). Tungsten-doped SnO₂ films have been fabricated using aerosol-assisted chemical vapor deposition (AACVD) from a methanol solution containing monobutyltin (B1198712) trichloride (B1173362) and a tungsten precursor. ucl.ac.uk These films exhibit low resistivity and high electron mobility, making them a potential alternative to ITO. ucl.ac.uk The tin(IV) chloride-ethanol system can also be used to introduce tin as a dopant into other metal oxides, such as titanium dioxide (TiO₂), to form solid solutions with modified properties for applications like photoelectrodes in solar cells. cyberleninka.ru

Table 3: Properties of Doped Tin Oxide Films Prepared from Chloride Precursors

This table presents a comparison of the electrical properties of different doped tin oxide materials synthesized using chloride precursors in alcohol-based solutions.

| Material | Dopant Precursor | Host Precursor | Solvent | Lowest Resistivity (Ω·cm) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| Indium Tin Oxide (ITO) | SnCl₂·2H₂O | InCl₃·3.5H₂O | Ethanol | 5.7 x 10⁻⁴ | 20 |

| Tungsten Doped SnO₂ | W(CO)₆ | Monobutyltin trichloride | Methanol | 5.9 x 10⁻⁴ | 30 |

Surface Modification and Coating Technologies (e.g., Enhanced Glass Durability)

Solutions of tin(IV) chloride are frequently used to apply a thin, transparent, and durable layer of tin oxide onto glass surfaces. This process, often referred to as a "hot-end coating" in the glass manufacturing industry, significantly enhances the durability, scratch resistance, and lubricity of glass containers. google.com The application typically involves spraying a solution of a tin chloride hydrate (B1144303) onto the glass surface while it is still at an elevated temperature (e.g., >700°F or ~370°C). google.com At this temperature, the tin compound thermally decomposes to form a resilient tin oxide layer that bonds strongly to the glass substrate.

This tin oxide coating serves as a crucial primer that improves the adhesion of a subsequent "cold-end coating," which is typically a lubricious organic polymer. The combined dual-coating system provides superior protection against abrasion and reduces friction between containers, which is critical for high-speed bottling lines. google.com Tin oxide coatings also impart electrical conductivity and can be used for antistatic purposes or as transparent electrodes. reaxis.com The stannic form of tin chloride can also be employed as a glass etchant to create frosted or patterned surfaces. reaxis.com

Mechanistic Investigations into Reactions Facilitated by Ethanolic Tin Iv Chloride

Detailed Analysis of Lewis Acid Activation Mechanisms

Tin(IV) chloride (SnCl₄) is a strong Lewis acid due to the electron-deficient nature of the central tin atom, which possesses vacant 5d orbitals available for coordination. wikipedia.orgsciencemadness.org In the presence of ethanol (B145695) (EtOH), a Lewis base, a rapid coordination reaction occurs to form an adduct, typically SnCl₄(EtOH)₂. This coordination has a profound effect on the reactivity of both the tin center and the substrate in a given reaction.

The primary mechanism of Lewis acid activation involves the coordination of the tin(IV) center to an electron-rich site on a substrate molecule, such as the oxygen atom of a carbonyl group (aldehyde, ketone, or ester). This interaction is depicted in the general mechanism below:

General Lewis Acid Activation of a Carbonyl Group:

Adduct Formation: The ethanolic tin(IV) chloride complex exists in equilibrium with its constituent species. SnCl₄ + 2EtOH ⇌ SnCl₄(EtOH)₂

Substrate Coordination: The tin center coordinates to the carbonyl oxygen of the substrate (R₂C=O). This coordination withdraws electron density from the carbonyl group. R₂C=O + SnCl₄(EtOH)₂ → [R₂C=O···SnCl₄(EtOH)₂]

Activation: The withdrawal of electron density makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a nucleophile (Nu⁻). [R₂C=O···SnCl₄(EtOH)₂] + Nu⁻ → Nu-C(R₂)-O-SnCl₄(EtOH)₂

This activation is fundamental to the use of SnCl₄ in various organic reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgresearchgate.net For instance, in the SnCl₄-promoted addition of allylstannanes to aldehydes, the Lewis acid coordinates to the aldehyde, activating it for attack by the nucleophilic allyl group. acs.orgresearchgate.net The strength of this activation can be influenced by the solvent environment; coordinating solvents like ethanol can compete with the substrate for binding to the tin center, thereby modulating the catalyst's activity. dtic.milresearchgate.net

Elucidation of Ligand Exchange and Insertion Pathways

The coordination sphere of the tin(IV) atom in ethanolic solution is dynamic, involving various ligand exchange and insertion processes. The chloride and ethanol ligands are not static and can be replaced by other species present in the reaction mixture.

Ligand Exchange: Chloride ions on the tin center are labile and can be readily substituted by other nucleophiles or ligands. nih.gov In an ethanolic solution, a primary exchange pathway is alcoholysis, where an ethanol molecule displaces a chloride ligand. This reaction is often facilitated by a base to neutralize the hydrogen chloride (HCl) produced, driving the equilibrium toward the formation of tin alkoxides. iaea.org

SnCl₄(EtOH)₂ + EtOH ⇌ [SnCl₃(OEt)(EtOH)₂]⁻ + H⁺ + Cl⁻

This process can continue, leading to multiply substituted species like SnCl₂(OEt)₂. The formation of the hexachlorostannate(IV) anion, [SnCl₆]²⁻, in the presence of excess chloride ions is another well-documented example of ligand exchange at the tin(IV) center. wikipedia.orglibretexts.org

Insertion Pathways: While less common for this specific system, insertion reactions involve the insertion of an unsaturated molecule (like an alkene or alkyne) into a tin-ligand bond. In the context of polymerization or certain catalytic cycles, a coordinated substrate might insert into a tin-carbon or tin-hydride bond if organotin or tin hydride species were involved. However, for the ethanolic SnCl₄ system, the dominant pathways involve activation via coordination and subsequent ligand substitution rather than direct insertion into Sn-Cl or Sn-OEt bonds.

The dynamic nature of these ligand exchange pathways is critical for catalysis, as it allows for the coordination of substrates, the release of products, and the regeneration of the active catalytic species.

Characterization of Brønsted Acidity Generated from Lewis Acid-Ethanol Adducts

The interaction between the Lewis acid SnCl₄ and ethanol not only creates an active Lewis acidic center but also generates significant Brønsted acidity. This occurs through two primary mechanisms:

Polarization of Coordinated Ethanol: When an ethanol molecule coordinates to the electron-deficient tin(IV) center, electron density is pulled from the oxygen atom. This, in turn, polarizes the O-H bond, making the hydrogen atom more acidic and easier to release as a proton (H⁺). [SnCl₄(EtOH)₂] ⇌ [SnCl₄(OEt)(EtOH)]⁻ + H⁺ The resulting complex can act as a Brønsted acid, donating a proton to a substrate or base in the reaction mixture. This phenomenon is analogous to the increased acidity of water molecules when coordinated to metal ions in aqua complexes. wikipedia.org

This dual Lewis and Brønsted acidity makes the ethanolic SnCl₄ system a powerful catalyst for reactions that may require both types of activation, such as certain cyclizations and rearrangements. sigmaaldrich.com

Studies on Stereochemical and Regiochemical Control in Catalytic Cycles

The SnCl₄-ethanol system is widely employed to control the stereochemistry (the three-dimensional arrangement of atoms) and regiochemistry (the site of bond formation) of chemical reactions. The bulky and well-defined coordination sphere of the tin(IV) adducts can create a structured transition state that favors the formation of one stereoisomer or regioisomer over others.

Stereochemical Control: In reactions such as aldol additions, Diels-Alder reactions, and allylation reactions, SnCl₄ can enforce a high degree of diastereoselectivity. researchgate.netresearchgate.net This control arises from the formation of a rigid, chelated transition state involving the Lewis acid, the substrate, and the nucleophile. For example, the SnCl₄-mediated cyclization of certain unsaturated esters proceeds through a transition state that minimizes steric interactions, leading selectively to the trans-fused ring product. stackexchange.com

The table below summarizes findings on stereocontrol in selected reactions promoted by SnCl₄.

| Reaction Type | Substrates | Outcome | Reference |

| [3+2] Cycloaddition | Allylsilanes and α-keto esters | High diastereoselectivity | researchgate.net |

| Diels-Alder | Chiral α,β-unsaturated N-acyloxazolidinones | High diastereoselectivity | researchgate.net |

| Allylation | (4S)-4-(dibenzylamino)pent-2-enyl(tributyl)stannane and aldehydes | Excellent 1,5-syn stereocontrol (~98:2) | researchgate.net |

| Lactone Cyclization | Unsaturated tert-butyl ester | Kinetically controlled formation of the trans-lactone | stackexchange.com |

Regiochemical Control: Regioselectivity is also influenced by the Lewis acid. In the Friedel-Crafts acylation of substituted aromatic compounds, the coordination of SnCl₄ to the acyl halide and the aromatic ring can direct the incoming electrophile to a specific position (ortho, meta, or para). Similarly, in the addition of nucleophiles to α,β-unsaturated carbonyls, SnCl₄ can favor either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition, depending on the substrates and reaction conditions. researchgate.net

Influence of Ethanol Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of ethanol as a solvent has a profound impact on both the kinetics (rate) and thermodynamics (energetics and equilibrium) of SnCl₄-facilitated reactions.

Thermodynamics: The formation of adducts between SnCl₄ and Lewis bases like ethanol is an exothermic process, and the stability of these adducts can be quantified by their standard enthalpies of formation (ΔfH°). epa.gov Ethanol, as a coordinating solvent, can stabilize the tin(IV) catalyst and reaction intermediates through solvation. dtic.milresearchgate.net However, it can also compete with the substrate for coordination to the tin center, which can shift reaction equilibria. For example, in a study conducted in a 50% v/v ethanol-water mixture, the stability constants and thermodynamic parameters for adduct formation were measured, highlighting the solvent's direct role in the thermodynamics of coordination. researchgate.net

Kinetics: The solvent affects reaction rates in several ways:

Catalyst Activity: By competing for coordination sites, ethanol can lower the effective concentration of the substrate-catalyst complex, potentially slowing the reaction rate.

Transition State Stabilization: The polar nature of ethanol can stabilize charged intermediates and transition states, which can accelerate certain reaction steps.

Solubility: Ethanol ensures the homogeneity of the reaction mixture by dissolving reactants, which is essential for efficient reaction kinetics.

Direct Participation: As seen in sol-gel processes, the concentration of ethanol can directly influence the rate of condensation reactions. cambridge.org For a fixed concentration of tin chloride, an optimal amount of ethanol leads to the fastest condensation, indicating a complex kinetic profile where ethanol acts as both a solvent and a reactant. cambridge.org

Mechanistic Understanding of Hydrolysis and Condensation in Sol-Gel Processes

The ethanolic SnCl₄ system is a common precursor for the synthesis of tin(IV) oxide (SnO₂) nanomaterials via the sol-gel process. cambridge.orgsemanticscholar.org This process involves the transformation of a molecular precursor solution (the "sol") into a solid, three-dimensional network (the "gel") through a series of hydrolysis and condensation reactions. wikipedia.org

The key mechanistic steps in an ethanolic solution are:

Hydrolysis/Alcoholysis: The Sn-Cl bonds are reactive towards nucleophiles like water (often present as a reagent or impurity) and ethanol. This initial step forms tin hydroxide (B78521) and tin ethoxide species, releasing HCl. cambridge.orgunh.edu

SnCl₄ + xH₂O → SnCl₄₋ₓ(OH)ₓ + xHCl (Hydrolysis)

SnCl₄ + yEtOH → SnCl₄₋ᵧ(OEt)ᵧ + yHCl (Alcoholysis)

Condensation: These hydroxyl and ethoxyl intermediates undergo polycondensation reactions to form Sn-O-Sn oxo bridges, which constitute the backbone of the SnO₂ network. This proceeds via two main pathways:

Water Condensation (Olation): Two hydroxo groups react to form an oxo bridge and a water molecule. ≡Sn-OH + HO-Sn≡ → ≡Sn-O-Sn≡ + H₂O

Alcohol Condensation (Alcoxolation): An ethoxy group reacts with a hydroxo group to form an oxo bridge and an ethanol molecule. ≡Sn-OEt + HO-Sn≡ → ≡Sn-O-Sn≡ + EtOH

These reactions continue, leading to the growth of SnO₂ nanoparticles, which eventually interconnect to form a porous, gel-like structure. ucla.edu The entire process can be carried out under acidic conditions (typically pH ≤ 4.0) without the need for an external base to induce precipitation. cambridge.org The rate of gelation is sensitive to factors such as the SnCl₄ concentration, temperature, and the water/ethanol ratio. cambridge.org

The table below outlines the proposed reaction steps in the sol-gel process.

| Step | Reaction Name | General Equation | Product |

| 1 | Hydrolysis/Alcoholysis | SnCl₄ + xROH → SnCl₄₋ₓ(OR)ₓ + xHCl (R=H or Et) | Soluble tin hydroxo/alkoxo-chloride precursors |

| 2 | Condensation | 2 SnCl₄₋ₓ(OR)ₓ → (OR)ₓ₋₁Cl₄₋ₓSn-O-SnCl₄₋ₓ(OR)ₓ₋₁ + ROR | Sn-O-Sn (oxo) bridges |

| 3 | Gelation | n(SnO₂) precursors → (SnO₂)ₙ network | Solid gel network |

Future Research Directions and Emerging Paradigms in Tin Iv Chloride Ethanol Chemistry

Integration of Ethanolic Tin(IV) Systems into Continuous Flow Chemistry Protocols

Continuous flow chemistry, often performed in microreactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. wikipedia.orgmdpi.com The integration of tin(IV) chloride-ethanol systems into continuous flow protocols is a promising avenue for process intensification and the development of more efficient synthetic methodologies.

The reaction of tin(IV) chloride with ethanol (B145695) can be highly exothermic, and the precise temperature control afforded by microreactors can mitigate the formation of unwanted byproducts. wikipedia.org Furthermore, the ability to rapidly screen reaction parameters such as temperature, pressure, and residence time in a flow setup can accelerate the optimization of tin-catalyzed reactions. mdpi.com

Future research in this area should focus on:

Development of robust flow reactor setups: This includes the selection of appropriate reactor materials that are resistant to the corrosive nature of SnCl4 and the development of efficient mixing and pumping systems.

Kinetic and mechanistic studies in flow: The data obtained from flow experiments can be used to develop accurate kinetic models, which are essential for process scale-up and control.

Telescoped and multi-step syntheses: Continuous flow allows for the seamless integration of multiple reaction steps, minimizing the need for intermediate purification. Ethanolic tin(IV) systems could be employed as catalysts or reagents in one step of a multi-step synthesis performed in a continuous manner.

The table below outlines potential research directions for integrating ethanolic tin(IV) systems into continuous flow chemistry.

| Research Direction | Key Objectives | Potential Benefits |

|---|---|---|

| Catalyst Immobilization | - Development of methods to immobilize tin(IV) species on solid supports suitable for packed-bed reactors. | - Catalyst recycling, simplified product purification, and enhanced catalyst stability. |

| Reaction Optimization | - High-throughput screening of reaction conditions (temperature, pressure, flow rate, stoichiometry) using automated flow systems. | - Rapid identification of optimal process parameters, leading to higher yields and selectivities. |

| In-line Analysis | - Integration of in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring. | - Improved process understanding and control, leading to enhanced safety and efficiency. |

Development of Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. bohrium.com The use of ethanol as a renewable and relatively benign solvent, coupled with the catalytic potential of tin compounds, offers opportunities for the development of more sustainable chemical syntheses. mdpi.com

Future research should aim to leverage the tin(IV) chloride-ethanol system to design environmentally friendly processes. Key areas of focus include:

Ethanol as a green solvent: Exploring the use of ethanol as a replacement for more hazardous organic solvents in tin-catalyzed reactions.

Atom-economical reactions: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Catalyst recycling: Developing methods for the efficient recovery and reuse of the tin catalyst, which is crucial for both economic and environmental reasons.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs of new processes to quantify their environmental impact from cradle to grave. internationaltin.orgtincode.orgaurubis.com

The green synthesis of tin oxide nanoparticles using plant extracts, which are rich in alcoholic compounds, exemplifies the potential of this approach. bohrium.comnih.govacs.orgnih.gov Further research could explore the use of crude bioethanol in these processes, reducing the need for energy-intensive purification steps.

Advancement in In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A detailed understanding of reaction mechanisms is fundamental to the development of improved chemical processes. In-situ spectroscopic techniques, which allow for the real-time monitoring of reacting systems, are powerful tools for elucidating reaction pathways and identifying key intermediates. wikipedia.orghideninc.com The application of these techniques to the tin(IV) chloride-ethanol system is a promising area for future research.

Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic activity, is particularly well-suited for studying tin-catalyzed reactions. wikipedia.orghideninc.comst-andrews.ac.ukornl.govethz.ch Techniques that could provide valuable insights include:

¹¹⁹Sn NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the tin nucleus and can be used to identify different tin species in solution, such as SnCl₄(EtOH)₂, SnCl₃(OEt)(EtOH)₂, and various tin alkoxides. huji.ac.ilresearchgate.netsemanticscholar.org

FTIR and Raman Spectroscopy: These vibrational spectroscopies can provide information about the coordination of ethanol to the tin center and the formation of new chemical bonds.

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and local coordination environment of the tin atoms.

The data obtained from these in-situ studies will be invaluable for constructing accurate mechanistic models of tin-catalyzed reactions in ethanolic media.

Rational Design of Functional Materials and Sensing Devices from Sn(IV)-Ethanol Derived Precursors

The reaction between tin(IV) chloride and ethanol is a key step in the sol-gel synthesis of tin oxide (SnO₂) nanomaterials. aip.orgproquest.comsemanticscholar.orgaip.orgmtu.edu These materials have a wide range of applications, including in gas sensors, transparent conducting oxides, and catalysts. ias.ac.insemanticscholar.orgrsc.orgresearchgate.netresearchgate.net Future research in this area should focus on the rational design of functional materials with tailored properties.

By carefully controlling the reaction conditions (e.g., temperature, concentration, water content) in the tin(IV) chloride-ethanol system, it is possible to tune the size, morphology, and crystallinity of the resulting tin oxide nanoparticles. semanticscholar.org This, in turn, influences the material's properties and its performance in various applications.

Key research directions include:

Doped Tin Oxide Materials: The incorporation of dopants into the tin oxide lattice can significantly alter its electrical and optical properties. The tin(IV) chloride-ethanol system provides a convenient medium for the introduction of various dopant precursors.

Hierarchical and Porous Architectures: The design of tin oxide materials with complex, hierarchical structures can enhance their performance in applications such as catalysis and sensing by increasing their surface area and providing improved access to active sites.

Thin Film Deposition: The development of new methods for the deposition of high-quality tin oxide thin films from ethanolic precursor solutions is crucial for their integration into electronic and optoelectronic devices.

Ethanol Sensing: A particularly promising application of tin oxide materials derived from the Sn(IV)-ethanol system is in the development of highly sensitive and selective ethanol sensors. ias.ac.insemanticscholar.orgrsc.orgresearchgate.net

The table below summarizes the relationship between synthesis parameters in the Sn(IV)-ethanol system and the properties of the resulting tin oxide materials.

| Synthesis Parameter | Effect on Material Properties | Potential Application |

|---|---|---|

| Precursor Concentration | Influences particle size and film thickness. | Optimization of sensor response and recovery times. |

| Reaction Temperature | Affects crystallinity and phase purity. | Tuning of optical band gap for transparent conductors. |

| Water/Ethanol Ratio | Controls hydrolysis and condensation rates, impacting morphology. | Creation of porous structures for enhanced catalytic activity. |

| Dopant Addition | Modifies electronic and surface properties. | Enhancement of selectivity in gas sensing applications. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of the "Ethanol;tin(4+);tetrachloride" system, leading to advancements in catalysis, materials science, and sustainable chemical technologies.

Q & A

Q. Which analytical techniques are most reliable for quantifying tin(IV) in ethanol-based solutions?

- Methodology : Employ ICP-OES or ICP-MS with matrix-matched calibration standards (e.g., ethanol-water mixtures containing known SnCl₄ concentrations). Correct for ethanol’s viscosity-induced nebulization inefficiencies using internal standards (e.g., Y or In) .

- Validation : Cross-validate results with gravimetric analysis (e.g., precipitation as SnO₂) to resolve discrepancies arising from spectral interferences in ICP .

Q. How does ethanol coordinate with tin(IV) tetrachloride, and what structural models are supported by experimental evidence?

- Approach : Use Raman spectroscopy to identify Sn–Cl and Sn–O vibrational modes. Compare experimental results with DFT-calculated spectra for proposed geometries (e.g., octahedral vs. trigonal bipyramidal) .

- Advanced Characterization : Pair EXAFS/XANES with single-crystal XRD to resolve coordination numbers and bond distances .

Advanced Research Questions

Q. How can experimental design mitigate variability in tin(IV) chloride-ethanol reaction kinetics?

- Experimental Design : Use a factorial design to evaluate variables: ethanol purity (anhydrous vs. hydrated), solvent polarity, and catalyst presence (e.g., Lewis acids). Monitor reaction progress via in situ Raman or UV-Vis spectroscopy .

- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize conditions using response surface methodology .

Q. What strategies resolve contradictions in reported SnCl₄-ethanol complex stability under ambient conditions?

- Contradiction Analysis : Replicate conflicting studies with controlled humidity levels. Use TGA-DSC to quantify hygroscopicity and decomposition thresholds. Compare FTIR spectra before/after exposure to moisture to identify hydrolysis products (e.g., SnO₂ or HCl) .

- Mitigation : Propose inert storage conditions (e.g., molecular sieves) or stabilizing ligands (e.g., chelating alcohols) .

Q. How do defect engineering and composite materials enhance the electrochemical performance of tin(IV)-ethanol derivatives?

- Synthesis Strategy : Integrate tin(IV)-ethanol complexes into graphene or carbon matrices via hydrothermal methods (e.g., 160°C for 24 hours). Introduce sulfur vacancies by adjusting thiourea ratios during synthesis .

- Performance Metrics : Evaluate charge-discharge cycles (e.g., 500 cycles at 800 mA g⁻¹) and capacity retention. Use TEM to correlate defect density (e.g., edge dislocations) with ion diffusion rates .

Methodological Guidelines

- Data Presentation : Follow IUPAC standards for reporting uncertainties (e.g., ±0.1% for ICP-OES, ±0.01 Å for XRD). Use SI units and significant figures consistently .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to safety protocols for handling corrosive tin(IV) chloride (e.g., fume hoods, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.